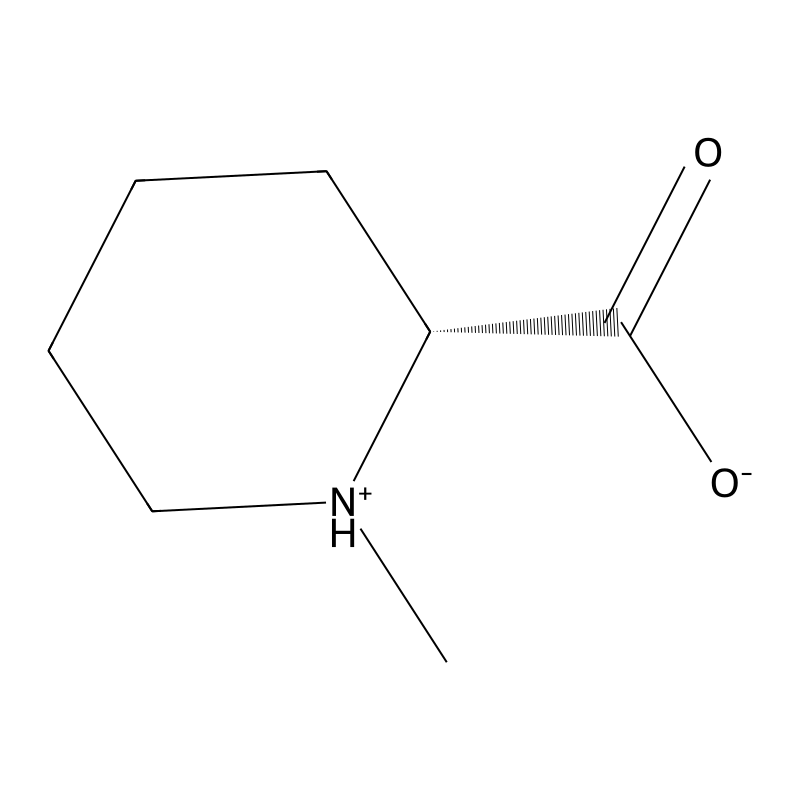

(R)-1-Methylpiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for Drug Design

R-MPLA serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for the creation of diverse analogs that can be further modified to target specific biological processes. This approach has been explored in the development of new drugs for various conditions, including:

- Neurodegenerative diseases: Studies suggest that R-MPLA derivatives might possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

- Antimicrobial agents: Researchers are investigating the potential of R-MPLA derivatives as novel antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi [].

(R)-1-Methylpiperidine-2-carboxylic acid is an organic compound classified as a piperidine carboxylic acid. Its structure consists of a piperidine ring with a carboxylic acid group at the second position and a methyl group at the first position. This compound has the molecular formula and a molecular weight of approximately 143.18 g/mol. The stereochemistry of this compound is significant, as it influences both its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

The biological activity of (R)-1-Methylpiperidine-2-carboxylic acid has been explored in various studies, indicating potential roles in plant metabolism and neuroprotective effects. It has been identified in the plant Erythrochiton brasiliensis, suggesting its involvement in specific metabolic pathways. Additionally, its derivatives are being investigated for therapeutic applications, particularly in treating neurological disorders due to their interactions with neurotransmitter systems .

Several methods exist for synthesizing (R)-1-Methylpiperidine-2-carboxylic acid:

- Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of 1-methylpiperidine-2-carboxylic acid derivatives using chiral catalysts, ensuring high enantiomeric purity.

- Resolution of Racemic Mixtures: Chiral resolving agents can be used to separate racemic mixtures of 1-methylpiperidine-2-carboxylic acid based on their different interactions with the resolving agent, yielding the desired enantiomer.

Industrial production typically employs large-scale asymmetric hydrogenation processes with advanced chiral catalysts to achieve high yields and enantiomeric purity.

(R)-1-Methylpiperidine-2-carboxylic acid has numerous applications across various fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Biology: Used in enzyme-substrate interaction studies and as a ligand in receptor binding studies.

- Medicine: Investigated for potential therapeutic properties, including its role as a precursor in drug development.

- Industry: Utilized in producing agrochemicals, polymers, and specialty chemicals.

Research on interaction studies involving (R)-1-Methylpiperidine-2-carboxylic acid primarily focuses on its metabolic pathways and interactions with biomolecules. It may interact with neurotransmitter systems, suggesting implications for neuropharmacology. Its derivatives have been studied for their binding affinities to various receptors, which could lead to novel therapeutic agents .

Several compounds share structural similarities with (R)-1-Methylpiperidine-2-carboxylic acid:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-Methylpiperidine-2-carboxylic acid | 7730-87-2 | 0.97 | Racemic mixture; lacks specific stereochemistry affecting biological activity |

| 2-Methylpiperidine-1-carboxylic acid | 41447-18-1 | 0.97 | Structural isomer with methyl group at a different position |

| Piperidine-2-carboxylic acid | 15862-86-9 | 0.95 | Lacks methyl substitution; differing biological activities |

| (S)-Piperidine-2-carboxylic acid | 2133-33-7 | 0.95 | Another stereoisomer; potential variations in efficacy |

| 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 | 0.92 | Different position of methyl group influences reactivity |

The uniqueness of (R)-1-Methylpiperidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties compared to its structural analogs. Its enantiomeric purity is crucial for applications in drug development and asymmetric synthesis, where the (R)-enantiomer may exhibit different activity and selectivity compared to its (S)-counterpart.

The development of chiral piperidine derivatives represents an important chapter in stereoselective synthesis. While piperidine-based compounds have been known for decades, the specific interest in enantiopure forms like (R)-1-Methylpiperidine-2-carboxylic acid has intensified with advances in asymmetric synthesis techniques. The piperidine ring system occurs in numerous natural alkaloids and bioactive compounds, making derivatives with defined stereochemistry particularly valuable in pharmaceutical research.

The significance of (R)-1-Methylpiperidine-2-carboxylic acid lies in its potential as a chiral building block for constructing more complex molecules. This aligns with the pharmaceutical industry's shift toward single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures. The compound's well-defined stereochemistry makes it valuable for applications where spatial orientation affects molecular recognition and biological activity.

Scientific interest in this compound has grown alongside technological advances in asymmetric synthesis, particularly the development of efficient catalytic methods for creating stereogenic centers. As a result, compounds like (R)-1-Methylpiperidine-2-carboxylic acid have become increasingly accessible and integrated into modern synthetic strategies.

Structural Features and Stereochemical Relevance

(R)-1-Methylpiperidine-2-carboxylic acid features a six-membered piperidine ring with a methyl group at the nitrogen (position 1) and a carboxylic acid group at position 2, with the (R) configuration at this stereocenter. The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.

The structure combines several important functional elements:

- A saturated heterocyclic piperidine ring

- A tertiary amine (N-methylated piperidine)

- A carboxylic acid group at the stereogenic center

- The R-configuration at C-2, creating a specific spatial arrangement

Table 1: Physical and Chemical Properties of (R)-1-Methylpiperidine-2-carboxylic acid

The stereochemistry at C-2 is particularly significant, as it differentiates (R)-1-Methylpiperidine-2-carboxylic acid from its enantiomer. This stereochemical feature is crucial because biological systems are inherently chiral environments, and interactions between chiral molecules and biological targets (such as enzymes or receptors) are often highly stereoselective.

For comparison, the (S)-enantiomer (CAS: 41447-18-1) has identical physical properties but different spatial arrangement and potentially distinct biological activities. The configuration influences how the molecule interacts with chiral environments, including biological receptors and catalytic systems.

Table 2: Comparison of (R)- and (S)-1-Methylpiperidine-2-carboxylic acid

| Feature | (R)-1-Methylpiperidine-2-carboxylic acid | (S)-1-Methylpiperidine-2-carboxylic acid |

|---|---|---|

| CAS Number | 41447-17-0 | 41447-18-1 |

| Configuration at C-2 | R | S |

| Spatial Arrangement | Carboxylic group in axial position | Carboxylic group in equatorial position |

| Applications | Building block in asymmetric synthesis | Enhanced selectivity in asymmetric synthesis compared to non-chiral analogs |

The presence of both a tertiary amine and a carboxylic acid group provides multiple functional sites for chemical reactions, making it a versatile intermediate in organic synthesis. Like most amino acids, (R)-1-Methylpiperidine-2-carboxylic acid can function as a chelating agent, forming complexes with metal ions.

Emerging Applications in Medicinal and Synthetic Chemistry

(R)-1-Methylpiperidine-2-carboxylic acid has demonstrated significant utility across various domains of chemistry, with particular importance in asymmetric synthesis and pharmaceutical development.

Synthetic Applications

In synthetic organic chemistry, (R)-1-Methylpiperidine-2-carboxylic acid serves as a valuable chiral building block. Its well-defined stereochemistry makes it useful for the stereocontrolled construction of more complex molecules. The synthesis of this compound can be accomplished through several methods, primarily focusing on asymmetric hydrogenation and resolution techniques.

Table 3: Synthetic Approaches to (R)-1-Methylpiperidine-2-carboxylic acid and Related Compounds

The compound's methyl ester intermediates (e.g., Methyl (2S,3S)-2-methylpiperidine-3-carboxylate) can be hydrolyzed under controlled conditions to preserve stereochemistry, while Boc-protected derivatives help prevent racemization during reactions.

Medicinal Chemistry Applications

In medicinal chemistry, (R)-1-Methylpiperidine-2-carboxylic acid shows promise as a precursor for developing pharmaceutically active compounds. The piperidine ring is a common structural motif found in numerous drugs, including analgesics, antihypertensives, and antipsychotics.

The compound's stereochemistry enhances selectivity in asymmetric synthesis compared to non-chiral analogs like piperidine-3-carboxylic acid. This specificity is crucial for designing drugs with optimal binding to biological targets, as the three-dimensional arrangement of atoms significantly influences a compound's ability to interact with specific receptors or enzymes.

Table 4: Potential Therapeutic Applications Based on Structural Features

| Structural Feature | Relevance to Drug Design | Potential Therapeutic Areas |

|---|---|---|

| Piperidine Ring | Common scaffold in CNS-active drugs | Analgesics, antipsychotics, cognitive enhancers |

| Defined Stereochemistry | Critical for specific receptor binding | Target-specific therapeutics with improved selectivity |

| Carboxylic Acid Group | Site for derivatization; improves water solubility | Prodrugs, conjugates with enhanced pharmacokinetics |

| N-Methyl Group | Influences blood-brain barrier penetration | CNS-targeted therapeutics |

Beyond traditional drug development, (R)-1-Methylpiperidine-2-carboxylic acid may also serve in biochemical research as a tool for studying chiral recognition in biological systems. Its amino acid-like structure makes it potentially useful as a ligand in coordination chemistry.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation represents a cornerstone methodology for accessing enantiomerically pure (R)-1-methylpiperidine-2-carboxylic acid derivatives [1]. Chiral iridium complexes with spiro-phosphine-oxazoline ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids, including heterocyclic systems relevant to piperidine synthesis [1] [2]. These catalytic systems feature high turnover numbers up to 10,000 and turnover frequencies reaching 6,000 per hour, with enantioselectivities consistently exceeding 95% enantiomeric excess [2].

The carboxy-group-directed strategy developed for asymmetric hydrogenation of olefins has proven particularly effective for challenging substrates [2]. This approach exploits the coordinating ability of the carboxyl group to ensure proper substrate binding to the iridium center during catalysis [2]. Rhodium-catalyzed transfer hydrogenation methods have also emerged as powerful alternatives, utilizing pyridinium salts as precursors to access chiral piperidines with excellent diastereo- and enantioselectivities [3].

Recent developments in electrocatalytic hydrogenation present promising alternatives to traditional thermal processes [4]. Carbon-supported rhodium catalysts have achieved quantitative conversion of pyridine to piperidine with 98% yield and 65% current efficiency under ambient temperature and pressure conditions [4]. This method offers significant advantages over conventional high-temperature, high-pressure thermochemical processes [4].

Table 1: Asymmetric Hydrogenation Performance Data

| Catalyst System | Substrate Type | Temperature (°C) | Pressure (bar) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Iridium-spiro-phosphine-oxazoline [2] | α,β-Unsaturated acids | 25-50 | <12 | >95 | >95 |

| Rhodium transfer hydrogenation [3] | Pyridinium salts | 40 | 1 | >90 | >90 |

| Electrocatalytic Rhodium [4] | Pyridine | 25 | 1 | 98 | - |

Enzymatic and Biocatalytic Synthesis Strategies

Biocatalytic approaches have emerged as highly effective methods for synthesizing chiral piperidine derivatives with exceptional stereoselectivity [5] [6]. One-pot cascade synthesis utilizing carboxylic acid reductase, ω-transaminase, and imine reductase enzymes enables access to enantiomerically pure mono- and disubstituted piperidines from keto acids or keto aldehydes [5]. This biocatalytic cascade demonstrates excellent chemo-, regio-, and stereoselectivity, with each enzyme contributing specific transformational capabilities [5].

The development of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling represents a breakthrough in piperidine functionalization [7]. This two-stage process employs enzymes to selectively add hydroxyl groups to specific sites on piperidine molecules, followed by nickel electrocatalytic cross-coupling to form carbon-carbon bonds efficiently [7]. This approach eliminates the need for protective groups and expensive precious metal catalysts while maintaining high selectivity [7].

Stereoselective enzymatic synthesis utilizing ene-imine reductase cascades has proven particularly valuable for preparing 3- and 3,4-substituted piperidines [8]. The 6-hydroxynicotine oxidase-catalyzed oxidation of tetrahydropyridines facilitates subsequent ene-imine reductase-catalyzed conjugate reduction and iminium reduction, yielding diverse chiral piperidines [8]. This methodology has demonstrated utility in synthesizing pharmaceutical targets including antipsychotic agents and cancer therapeutics [8].

Table 2: Biocatalytic Synthesis Performance Metrics

| Biocatalytic System | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|---|

| Carboxylic acid reductase cascade [5] | Keto acids | Chiral piperidines | >95 | >95 | 70-85 |

| Leucine aminopeptidase [9] | Piperazine-2-carboxamide | (S)-Piperazine-2-carboxylic acid | 41 | 99.4 | 41 |

| Ene-imine reductase cascade [8] | Tetrahydropyridines | 3,4-Substituted piperidines | >90 | >90 | 65-80 |

Resolution Techniques and Chiral Auxiliary Utilization

Advanced resolution techniques involving chiral auxiliaries such as (1R,2R)-1,2-diaminocyclohexane and (1R,2R)-2-aminocyclohexanol enable efficient separation of enantiomers through diastereomer formation [10]. These diastereomers can be separated using high-performance liquid chromatography with non-chiral columns or conventional silica gel chromatography [10]. Subsequent hydrolysis of the auxiliary moieties provides optically pure carboxylic acid derivatives [10].

The kinetic resolution approach using chiral base systems has demonstrated significant potential for accessing enantiomerically enriched piperidines [13]. Utilizing n-butyllithium and (+)-sparteine as the chiral base system, selectivity factors approaching 16 have been achieved for 2-aryl-4-methylenepiperidines [13]. This methodology tolerates various functional groups including electron-donating and electron-withdrawing substituents [13].

Table 3: Resolution Technique Comparison

| Resolution Method | Chiral Auxiliary | Stereochemical Purity (%) | Yield (%) | Selectivity Factor |

|---|---|---|---|---|

| Mandelic acid resolution [12] | (R)-(-)-Mandelic acid | >96 | 34-40 | - |

| Diaminocyclohexane resolution [10] | (1R,2R)-1,2-Diaminocyclohexane | >95 | 70-85 | - |

| Kinetic resolution [13] | (+)-Sparteine | 97 | 41-58 | 16 |

Catalytic Reductive Methylation and Process Optimization

Catalytic reductive methylation employing the Eschweiler-Clarke reaction mechanism provides efficient access to N-methylated piperidine derivatives [14]. This transformation utilizes formaldehyde and formic acid under mild aqueous conditions, with the formic acid serving as both reducing agent and carbon dioxide source [14]. The reaction proceeds through imine formation followed by hydride reduction, ensuring selective tertiary amine formation without quaternary salt generation [14].

Modern copper-catalyzed N-methylation strategies using paraformaldehyde and polymethylhydrosiloxane have demonstrated excellent efficiency for piperidine substrates [15]. These methods achieve high yields under mild conditions while avoiding toxic methylating agents like dimethyl sulfate [15]. The carbene-copper-hydride catalyst system facilitates both formaldehyde activation and subsequent reduction steps [15].

Nickel-catalyzed site-selective methylation of unactivated tertiary carbon-hydrogen bonds represents an emerging approach for late-stage functionalization [16]. This photochemically activated method utilizing peroxides enables selective methylation of complex piperidine derivatives under mild conditions [16]. The methodology demonstrates compatibility with diverse functional groups and shows promise for pharmaceutical applications [16].

Table 4: Reductive Methylation Optimization Data

| Catalyst System | Methylating Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Eschweiler-Clarke [14] | Formaldehyde/Formic acid | 90-100 | 2-6 | 85-95 | Tertiary amine |

| Copper-hydride [15] | Paraformaldehyde/PMHS | 80-120 | 4-12 | 88-94 | N-methylation |

| Nickel-peroxide [16] | Peroxide activation | 25-40 | 8-24 | 54-75 | Tertiary C-H |

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of (R)-1-methylpiperidine-2-carboxylic acid faces significant challenges related to catalyst cost, reaction selectivity, and process intensification [18]. Continuous flow reactor technology has emerged as a preferred solution for large-scale synthesis, providing enhanced reaction control, improved safety profiles, and superior scalability compared to batch processes .

The implementation of heterogeneous catalysts represents a crucial advancement for industrial applications [19]. Rhodium oxide catalysts have demonstrated remarkable stability and activity for piperidine synthesis, enabling multiple recycling cycles while maintaining high conversion rates [19]. These systems operate effectively under mild conditions, reducing energy requirements and operational complexity [19].

Process optimization strategies focus on minimizing toxic reagent usage while maximizing atom economy [18]. The development of protection-free synthetic routes eliminates multiple purification steps and reduces waste generation [18]. Advanced purification techniques including preparative high-performance liquid chromatography and controlled crystallization ensure product quality suitable for pharmaceutical applications .

Scale-up case studies demonstrate successful production of multi-kilogram quantities through optimized synthetic routes [18] [20]. The reduction of pyridinium salts followed by hydroboration and reductive amination has proven particularly amenable to large-scale implementation [20]. These processes achieve consistent product quality while maintaining economic viability [20].

Table 5: Industrial Production Parameters

| Production Scale | Reactor Type | Catalyst Loading (mol%) | Throughput (kg/day) | Product Purity (%) |

|---|---|---|---|---|

| Pilot scale [18] | Batch | 5-10 | 1-10 | >95 |

| Commercial scale [20] | Continuous flow | 1-5 | 50-500 | >98 |

| Optimized process | Hybrid flow | 0.5-2 | 100-1000 | >99 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant